molecular formula C20H23N3O4 B004576 1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one

1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one

Cat. No. B004576
M. Wt: 369.4 g/mol
InChI Key: HXMAUUIDNLBJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods, and it has shown promising results in scientific research.

Scientific Research Applications

Environmental Exposure and Metabolism

  • A study focused on the environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children, highlighting the importance of understanding exposure to chemicals for public health policy development (Babina et al., 2012).
  • Research on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, in humans, providing insights into how complex compounds are metabolized and excreted in the human body (Shilling et al., 2010).

Toxicity Studies

  • A study on severe poisoning from a novel substituted amphetamine, offering an understanding of the toxicological profiles of synthetic compounds and their potential effects on human health (Hieger et al., 2015).
  • Research on surfactant toxicity in a case of herbicide intoxication, which might provide parallels to studying the toxicological effects of other complex chemical compounds (Hwang et al., 2015).

Analytical and Bioanalytical Chemistry

  • A paper on the quantification of urinary conjugates of bisphenol A and other phenolic compounds in humans, showcasing methodologies that can be used to trace and quantify exposure to various chemicals (Ye et al., 2005).

properties

Product Name

1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

1-[1-(3-methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone

InChI

InChI=1S/C20H23N3O4/c1-14-11-18(15(2)23(14)9-4-10-25-3)19(24)12-26-17-7-5-16(6-8-17)20-22-21-13-27-20/h5-8,11,13H,4,9-10,12H2,1-3H3

InChI Key

HXMAUUIDNLBJFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CCCOC)C)C(=O)COC2=CC=C(C=C2)C3=NN=CO3

Canonical SMILES

CC1=CC(=C(N1CCCOC)C)C(=O)COC2=CC=C(C=C2)C3=NN=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[1-(3-methoxypropyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethan-1-one

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